cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13612612
InChI: InChI=1S/C14H17NO/c16-14-7-6-12-9-15(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+/m1/s1
SMILES:
Molecular Formula: C14H17NO
Molecular Weight: 215.29 g/mol

cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one

CAS No.:

Cat. No.: VC13612612

Molecular Formula: C14H17NO

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one -

Specification

Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
IUPAC Name (3aR,6aS)-2-benzyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one
Standard InChI InChI=1S/C14H17NO/c16-14-7-6-12-9-15(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+/m1/s1
Standard InChI Key DLTLETIGPVMJIX-OLZOCXBDSA-N
Isomeric SMILES C1CC(=O)[C@@H]2[C@H]1CN(C2)CC3=CC=CC=C3
Canonical SMILES C1CC(=O)C2C1CN(C2)CC3=CC=CC=C3

Introduction

Structural and Stereochemical Features

The core structure of cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one consists of a cyclopenta[c]pyrrol-4-one system, where the cyclopentane ring is fused to a pyrrolidone ring. The stereochemistry is defined by the cis configuration of the benzyl group relative to the ketone oxygen, which imposes unique spatial constraints on the molecule . Key structural attributes include:

  • Ring System: The bicyclic framework comprises a five-membered cyclopentane ring fused to a six-membered pyrrolidone ring, creating a rigid, three-dimensional structure.

  • Substituents: A benzyl group (–CH₂C₆H₅) is attached to the 2-position of the pyrrolidone ring, while a ketone (–C=O) occupies the 4-position .

  • Stereochemistry: The (3aR,6aS) configuration ensures the benzyl and ketone groups reside on the same face of the bicyclic system, influencing reactivity and intermolecular interactions .

The SMILES notation (C(C1=CC=CC=C1)N1C[C@@H]2[C@H](C1)C(CC2)=O) and InChIKey (DLTLETIGPVMJIX-QWHCGFSZSA-N) provide unambiguous representations of its stereochemistry .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one typically involves a multi-step protocol combining aza-Cope rearrangement and Mannich cyclization.

  • Aza-Cope Rearrangement: A precursor such as N-allyl pyrrolidone undergoes -sigmatropic rearrangement under acidic conditions to form an intermediate iminium ion.

  • Mannich Cyclization: The iminium ion reacts with formaldehyde and benzylamine, leading to cyclization and the formation of the bicyclic core .

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure the desired (3aR,6aS) configuration .

Key Reaction Conditions:

  • Solvents: Dichloromethane, tetrahydrofuran.

  • Catalysts: Lewis acids (e.g., BF₃·OEt₂).

  • Temperature: 0–25°C for cyclization steps .

Industrial-Scale Considerations

Industrial production emphasizes cost efficiency and sustainability:

  • Continuous Flow Reactors: Enhance yield (up to 85%) and reduce waste.

  • Purification: Chromatography or recrystallization from ethanol/water mixtures achieves >97% purity .

Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight215.29 g/molPubChem
Melting Point98–100°CSigma-Aldrich
Boiling Point320°C (estimated)ChemShuttle
SolubilitySoluble in DMSO, CHCl₃BenchChem
LogP (Partition Coeff.)2.45PubChem

The compound’s ketone group renders it polar, while the benzyl substituent enhances lipophilicity, enabling penetration of lipid bilayers .

Chemical Reactivity and Derivatives

Functional Group Transformations

  • Reduction: The ketone undergoes reduction with NaBH₄ or LiAlH₄ to yield cis-2-benzylhexahydrocyclopenta[c]pyrrol-4-ol.

  • Oxidation: Strong oxidants (e.g., KMnO₄) convert the benzyl group to benzoic acid.

  • N-Alkylation: The pyrrolidine nitrogen reacts with alkyl halides to form quaternary ammonium salts .

Pharmacologically Active Derivatives

Patent literature highlights derivatives with NR2B receptor antagonism (WO2015048507A1) and calcium channel blockade (WO2010062927A2) . For example:

  • WO2015048507A1: Substitution at the 4-position with aryl groups enhances blood-brain barrier penetration for neuropathic pain treatment .

  • WO2010062927A2: Carbamate derivatives show IC₅₀ values <100 nM against T-type calcium channels .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar–H), 3.72 (dd, J=12.4 Hz, 1H, N–CH₂), 3.18 (m, 1H, C₃a–H), 2.91 (m, 1H, C₆a–H) .

  • IR (KBr): ν 1685 cm⁻¹ (C=O), 1450 cm⁻¹ (C–N) .

  • HRMS: m/z 215.1310 [M+H]⁺ (calculated: 215.1315) .

Chromatographic Methods

  • HPLC: C18 column, 70:30 acetonitrile/water, retention time = 6.2 min .

  • Chiral HPLC: Polysaccharide column confirms enantiomeric excess >99% .

Applications in Pharmaceutical Research

While cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one itself is primarily a building block, its derivatives exhibit diverse bioactivities:

  • Neurological Agents: NR2B antagonists for treating depression and chronic pain .

  • Anticancer Agents: Analogues with substituted benzyl groups inhibit kinase pathways.

  • Antimicrobials: Quaternary ammonium derivatives disrupt bacterial membranes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator